![molecular formula C13H12N4 B1482788 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile CAS No. 2097971-12-3](/img/structure/B1482788.png)
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile is an organic compound used in a variety of scientific research applications. It is a heterocyclic compound containing both a cyclopropylmethyl group and a pyridin-4-yl group, and is an important tool in the synthesis of other compounds. This compound has been the subject of numerous studies, and its applications are wide-ranging. In
Scientific Research Applications
Synthesis and Chemical Properties
- Novel Compound Synthesis : Compounds with structural similarities, such as various pyrazolo[3,4-b]pyridine derivatives, have been synthesized and explored for their chemical properties. For example, novel 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles have been synthesized, indicating the potential of similar compounds for the development of new chemical entities (Khalifa et al., 2017).
Mechanistic Investigations
- Reaction Mechanisms : Research has been conducted to elucidate the reaction mechanisms of similar compounds, such as the investigation of the reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds (Liu et al., 2013).
Biological and Pharmacological Activities
- Antimicrobial and Antitumor Activities : Pyrazolo[3,4-b]pyridine derivatives have been evaluated for their antimicrobial and antitumor activities. For instance, certain derivatives showed significant antibacterial, antifungal, and antitumor activities, highlighting the potential medicinal applications of these compounds (El-Borai et al., 2012).
Material Science and Catalysis
- Catalytic Applications : Some studies focus on the synthesis of pyrazolo[3,4-b]pyridine derivatives using catalysis, suggesting potential applications in material science and as catalysts in chemical reactions (Majidi Arlan et al., 2020).
Drug Development and Synthesis
- Drug Development : The scalable synthesis of kinase inhibitors incorporating pyrazolo[3,4-b]pyridine moieties has been explored, indicating the relevance of such compounds in drug development and pharmaceutical chemistry (Arunachalam et al., 2019).
properties
IUPAC Name |
1-(cyclopropylmethyl)-3-pyridin-4-ylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-7-12-9-17(8-10-1-2-10)16-13(12)11-3-5-15-6-4-11/h3-6,9-10H,1-2,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXMXYCIKKOZHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=NC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101165931 | |
Record name | 1H-Pyrazole-4-carbonitrile, 1-(cyclopropylmethyl)-3-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101165931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile | |
CAS RN |
2097971-12-3 | |
Record name | 1H-Pyrazole-4-carbonitrile, 1-(cyclopropylmethyl)-3-(4-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097971-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-carbonitrile, 1-(cyclopropylmethyl)-3-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101165931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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